4-(3-Fluorobenzoyl)isoquinoline
Overview
Description
4-(3-Fluorobenzoyl)isoquinoline is a compound with the molecular formula C16H10FNO . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of fluorinated isoquinolines has been a subject of interest in recent years . A variety of isoquinolinic ring assembly techniques have been developed, enabling the introduction of diverse fluorine-containing functionalities . These methods often involve the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, or the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The compound also contains a fluorobenzoyl group attached to the isoquinoline .Scientific Research Applications
Synthesis Methods and Transformations
- A study demonstrates the synthesis of diarylhexahydrobenzo[f]isoquinoline, which could potentially include derivatives like 4-(3-Fluorobenzoyl)isoquinoline. The synthesis involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, highlighting its versatility in chemical transformations (Chang et al., 2010).
- Another research explores the preparation of fluorescent poly(aryl ether)s containing benzo[g]phthalazine and benzo[g]isoquinoline moieties. The study discusses the synthesis of 2,3-Bis(4-fluorobenzoyl)naphthalene, which is relevant to the compound (Kang et al., 2004).
Optoelectronic Applications
- A 3-(2H)-isoquinolinone derivative demonstrates dual fluorescence emission, influenced by the solvent, making such compounds suitable for sensors and optoelectronic applications. This implies potential uses for similar compounds like this compound (Craig et al., 2009).
Pharmaceutical Research
- Isoquinoline derivatives, like the one , are studied for their potential pharmaceutical applications. For example, isoquinoline and quinazoline urea derivatives show affinity to human adenosine A(3) receptors, indicating their potential in developing new drugs (van Muijlwijk-Koezen et al., 2000).
Material Science
- The synthesis and luminescence properties of isoquinoline-nucleated polycyclic aromatics are studied for their potential in material science, especially in the context of luminescent materials. This research provides insights into the application of isoquinoline derivatives in new material development (Li et al., 2020).
Future Directions
The future directions for research on 4-(3-Fluorobenzoyl)isoquinoline and similar compounds may involve further exploration of their synthesis methods, as well as investigation into their potential biological activities . The introduction of fluorine-containing functionalities into isoquinoline derivatives is a particularly promising area of research .
Properties
IUPAC Name |
(3-fluorophenyl)-isoquinolin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTVRXUGAYJMMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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